2-(Pyrrolidin-3-yl)aniline dihydrochloride
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Overview
Description
2-(Pyrrolidin-3-yl)aniline dihydrochloride is a chemical compound that features a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)aniline dihydrochloride typically involves the reaction of pyrrolidine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives .
Scientific Research Applications
2-(Pyrrolidin-3-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.
Aniline: An aromatic amine that is widely used in the synthesis of dyes, drugs, and other chemicals.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone functional group, known for its biological activity.
Uniqueness
2-(Pyrrolidin-3-yl)aniline dihydrochloride is unique due to its combined structural features of both pyrrolidine and aniline. This combination allows it to exhibit properties and reactivity that are distinct from its individual components, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;;/h1-4,8,12H,5-7,11H2;2*1H |
InChI Key |
BEBVPCDHBDZVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
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